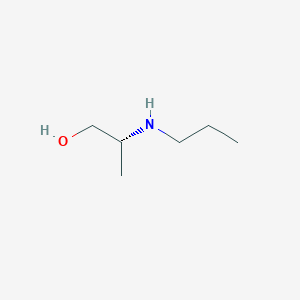![molecular formula C15H15ClN2O3S B13896390 Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate](/img/structure/B13896390.png)
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloropyrimidine-2-thiol with 4-bromophenol to form 4-(5-chloropyrimidin-2-yl)sulfanylphenol. This intermediate is then reacted with ethyl 2-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
類似化合物との比較
Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Similar structure but different functional groups, leading to different biological activities.
Ethyl 2-(2-chloropyrimidin-5-yl)acetate: Another pyrimidine derivative with distinct properties and applications.
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate: Contains additional chlorine atoms and an amino group, resulting in unique chemical and biological properties.
特性
分子式 |
C15H15ClN2O3S |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-20-14(19)10(2)21-12-4-6-13(7-5-12)22-15-17-8-11(16)9-18-15/h4-10H,3H2,1-2H3 |
InChIキー |
ADOWKFLQBGIGBX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)SC2=NC=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


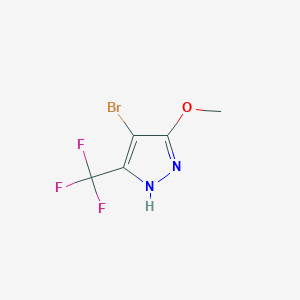
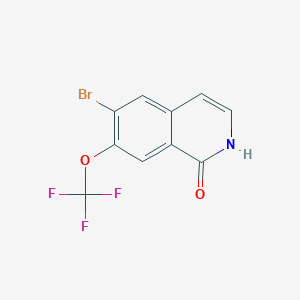
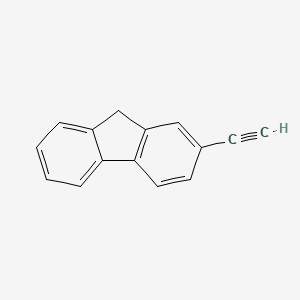
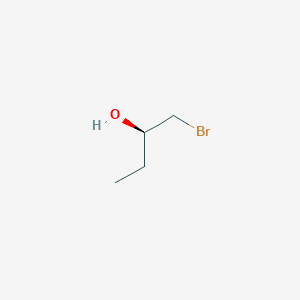

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
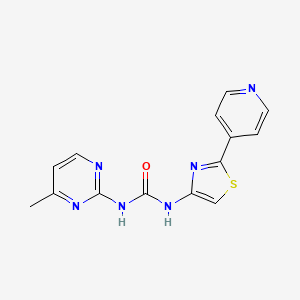
![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)
![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)

![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)
